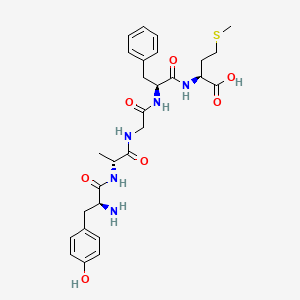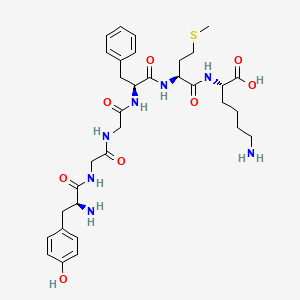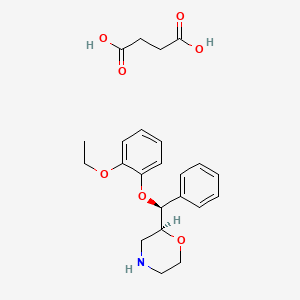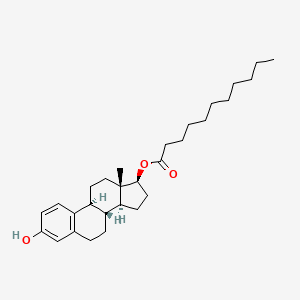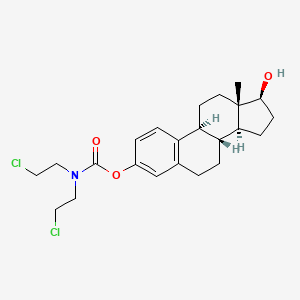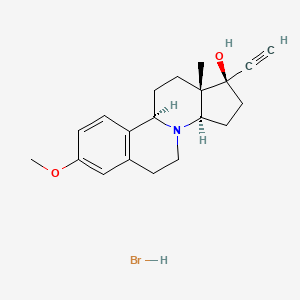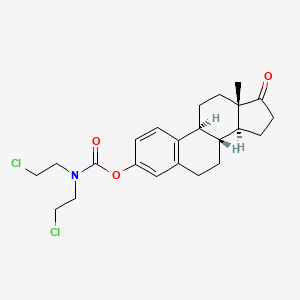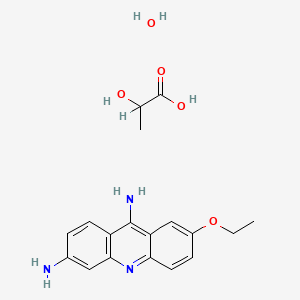
Ethacridine lactate monohydrate
Overview
Description
Ethacridine lactate monohydrate, also known as Acrinol, is an aromatic organic compound based on acridine . Its formal name is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate . It forms orange-yellow crystals with a melting point of 226 °C and has a stinging smell . It is primarily used as an antiseptic in solutions of 0.1% .
Synthesis Analysis
This compound has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The synthesis of these nanocarriers was confirmed using Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (PXRD), a thermogravimetric analysis (TGA), zetasizer, and a morphological analysis using Scanning Electron Microscopy and Atomic Force Microscopy .Molecular Structure Analysis
The molecular formula of this compound is C18H23N3O5 . It has a molecular weight of 361.398 g/mol .Chemical Reactions Analysis
This compound has been used in the formation of antibacterial nanocomposites . It was loaded onto functionalized graphene oxide, which was first functionalized with glucosamine .Physical And Chemical Properties Analysis
This compound forms yellow crystals from 90% EtOH/Et2O . Its solubility in H2O is 15% at 25o and 9% at 100o . Its solutions have a yellow fluorescence which is stable on boiling .Scientific Research Applications
Spectrophotometric Analysis
EAL has been extensively studied for its analytical applications, particularly in pharmaceutical formulations. Unnisa et al. (2011) developed two spectrophotometric methods for estimating EAL in pharmaceuticals, highlighting its relevance in quality control and dosage form analysis. These methods are based on the reactions forming chromophores with specific absorbance, demonstrating EAL's analytical utility in pharmaceutical sciences Unnisa et al., 2011.
Environmental Applications
EAL removal from aqueous solutions was explored using biosorbent materials based on Saccharomyces pastorianus residual biomass and calcium alginate, as reported by Rusu et al. (2022). This study showcases EAL's involvement in environmental remediation, specifically in water treatment technologies, underscoring its applicability in removing contaminants from aqueous environments Rusu et al., 2022.
Polymer and Material Science
The chemical oxidative polymerization of ethacridine to produce electroactive paramagnetic oligomers was studied by Marjanović et al. (2012). This research demonstrates EAL's potential in synthesizing novel materials with specific electronic properties, opening avenues for its use in creating functional polymers and advanced materials Marjanović et al., 2012.
Wound Healing and Tissue Engineering
Alhbou et al. (2021) compared the efficiency of ethacridine lactate and hypochlorous acid during the early period of wound healing in rats. The study provides insights into EAL's potential therapeutic applications in promoting wound healing, suggesting its utility in medical research, specifically in tissue repair and regeneration Alhbou et al., 2021.
Mechanism of Action
Target of Action
Ethacridine lactate monohydrate, also known as Acrinol, is primarily effective against Gram-positive bacteria , such as Staphylococci and Streptococci . These bacteria are the primary targets of this compound. It is also a poly (ADP-ribose) glycohydrolase (PARG) inhibitor , indicating that PARG is another target of this compound.
Mode of Action
It is known to exert its antibacterial effects by interacting with its targets, primarily the gram-positive bacteria . As a PARG inhibitor, it likely interacts with PARG to inhibit its activity .
Biochemical Pathways
Given its antibacterial activity, it likely affects pathways related to bacterial growth and survival . As a PARG inhibitor, it may also affect pathways involving ADP-ribosylation .
Pharmacokinetics
Like other drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic effects .
Result of Action
The primary result of this compound’s action is the inhibition of growth and survival of Gram-positive bacteria, making it an effective antiseptic . As a PARG inhibitor, it may also influence cellular processes involving ADP-ribosylation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antibacterial activity may be affected by the presence of other bacteria, particularly Gram-negative bacteria against which it is less effective . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ethacridine lactate monohydrate is effective against mostly Gram-positive bacteria, such as Streptococci and Staphylococci, but ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa
Cellular Effects
This compound has been shown to block SARS-CoV-2 in human cell line A549ACE2 cells and in primary HNE cells . It also has limited toxicity effects against human cells
Molecular Mechanism
It is known to inhibit the production of SARS-CoV-2 through inactivation of the viral particles
Dosage Effects in Animal Models
This compound has been shown to be non-toxic in animal models, including mice, rats, and rabbits . The effects of the product at different dosages in animal models have not been thoroughly studied.
properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLULUTZPKQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872472 | |
| Record name | Ethacridine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1837-57-6, 6402-23-9 | |
| Record name | Ethacridine lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHACRIDINE LACTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acrinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethacridine lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHACRIDINE LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




